molecular formula C25H21ClN2OS2 B11596760 2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11596760
M. Wt: 465.0 g/mol
InChI Key: DTFPTPMQTYJHQS-UHFFFAOYSA-N
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Description

2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a phenoxyphenyl group, and a thione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic conditions.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated quinoline intermediate.

    Formation of the Thione Moiety: The thione group can be introduced by reacting the intermediate with a sulfur-containing reagent such as thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the thione moiety and the specific arrangement of functional groups in the compound contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H21ClN2OS2

Molecular Weight

465.0 g/mol

IUPAC Name

2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C25H21ClN2OS2/c1-15-9-11-19-18(13-15)22-23(25(2,3)27-19)31-28(24(22)30)20-14-16(26)10-12-21(20)29-17-7-5-4-6-8-17/h4-14,27H,1-3H3

InChI Key

DTFPTPMQTYJHQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)(C)C

Origin of Product

United States

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